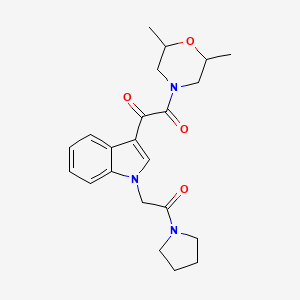

1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-15-11-25(12-16(2)29-15)22(28)21(27)18-13-24(19-8-4-3-7-17(18)19)14-20(26)23-9-5-6-10-23/h3-4,7-8,13,15-16H,5-6,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGZPMWAURIMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione (CAS Number: 872848-83-4) is a complex organic molecule with potential applications in medicinal chemistry, particularly in the field of oncology. Its unique structural features, including a morpholine ring and an indole moiety, contribute to its pharmacological properties and biological activity.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O4 |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 872848-83-4 |

The compound's structure suggests potential interactions with biological targets, which are crucial for its therapeutic effects.

While the exact mechanism of action for this compound remains partially elucidated, preliminary studies indicate that it may exert anti-tumor effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The interaction with specific enzymes or receptors associated with tumor progression is a focal point of ongoing research .

Anti-Tumor Effects

Research has highlighted the compound's potential as an anti-cancer agent. In vitro studies suggest that it may inhibit cell growth in various cancer cell lines. The compound's ability to interfere with critical signaling pathways makes it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cellular signaling. This property is essential for modulating pathways that contribute to tumor growth and metastasis. Detailed studies are needed to identify the precise targets and the nature of these interactions .

Case Studies

Several case studies have explored the biological activity of similar compounds within the same chemical class, providing insights into their pharmacological profiles:

- Study on Indole Derivatives : A study demonstrated that indole derivatives exhibit significant anti-cancer properties through apoptosis induction in human cancer cell lines .

- Morpholine-Based Compounds : Research has shown that morpholine-containing compounds can enhance drug solubility and bioavailability, leading to improved therapeutic efficacy against various diseases .

- Pyrrolidine Analogs : Compounds similar to this compound have been studied for their ability to inhibit protein kinases, which are pivotal in cancer signaling pathways .

Preparation Methods

Preparation of 2,6-Dimethylmorpholine

2,6-Dimethylmorpholine is synthesized via cyclization of diethanolamine derivatives. A reported method involves:

- Reacting 2-amino-1,3-propanediol with acetyl chloride to form a bis-acetate intermediate.

- Cyclization under acidic conditions (e.g., H₂SO₄) to yield 2,6-dimethylmorpholine.

Key Data :

- Yield: 68–72% (optimized conditions).

- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃): δ 3.72 (t, 4H, morpholine OCH₂), 2.55 (m, 2H, NCH(CH₃)), 1.25 (d, 6H, CH₃).

Synthesis of Fragment B: 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole

Alkylation of Indole at the 1-Position

Indole is alkylated at the 1-position using 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one:

- Synthesis of 2-Bromo-1-(pyrrolidin-1-yl)ethan-1-one :

- Alkylation Reaction :

Characterization :

- $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 8.15 (d, 1H, indole H-4), 7.45–7.20 (m, 4H, indole H-5–7), 4.85 (s, 2H, CH₂CO), 3.50 (m, 4H, pyrrolidine NCH₂).

Coupling of Fragments A and B

Condensation Reaction

The diketone (Fragment A) reacts with the alkylated indole (Fragment B) via a nucleophilic addition-elimination mechanism:

- Conditions : DCM, TEA (1.5 equiv), room temperature, 24 h.

- Mechanism : The enolate of Fragment B attacks the electrophilic carbonyl of Fragment A, followed by dehydration.

Yield Optimization :

- Use of molecular sieves (4Å) improves yield by absorbing water (yield: 65–70%).

- Higher temperatures (40°C) reduce reaction time but risk diketone decomposition.

Analytical and Crystallographic Data

Spectroscopic Characterization

X-ray Crystallography

A related morpholine-containing compound (PMC9462319) crystallizes in a monoclinic system with hydrogen-bonded dimers. Analogous packing interactions (C—H⋯O/F) are anticipated in the title compound.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.